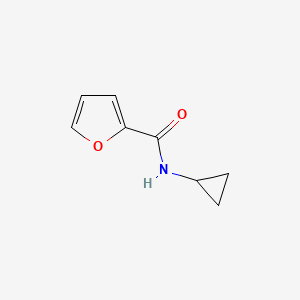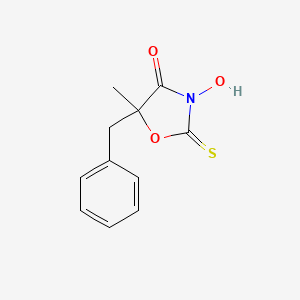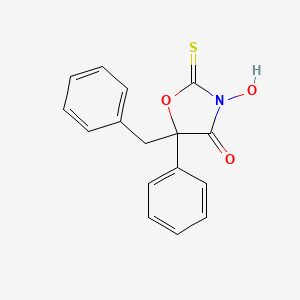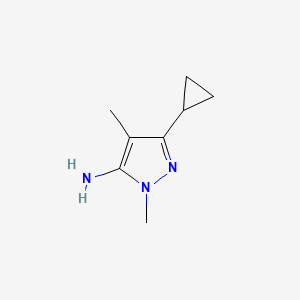![molecular formula C27H22NPS B12893769 N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide CAS No. 138371-15-0](/img/structure/B12893769.png)
N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide: is an organic compound with the molecular formula C27H22NPS. It is a derivative of benzothioamide and features a triphenylphosphoranylidene group, which is known for its stability and reactivity in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothioamides.
Applications De Recherche Scientifique
Chemistry: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
- N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)thiobenzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)propionaldehyde
Uniqueness: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is unique due to the presence of both the triphenylphosphoranylidene and benzothioamide groups. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
138371-15-0 |
|---|---|
Formule moléculaire |
C27H22NPS |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzenecarbothioamide |
InChI |
InChI=1S/C27H22NPS/c30-27(23-13-5-1-6-14-23)28-21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clé InChI |
MVSJUJRDCPEEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


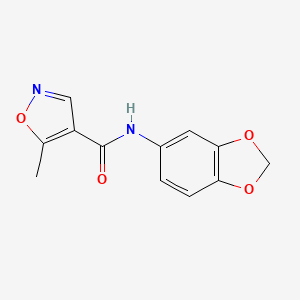

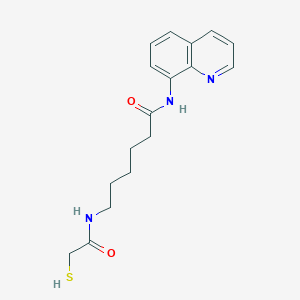

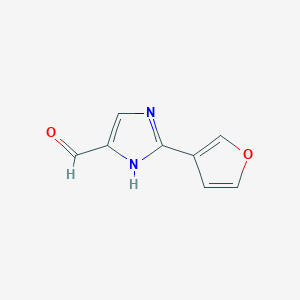
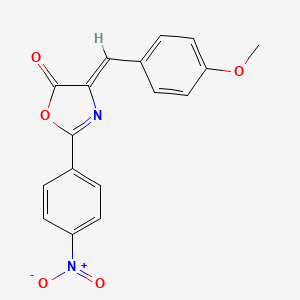

![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
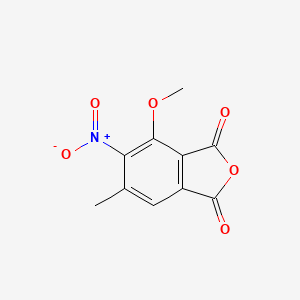
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
